McNA343

概要

説明

準備方法

McN-A-343の合成には、いくつかのステップが含まれます。一般的な合成経路の1つには、次のステップが含まれます。

出発物質: 合成は、4-ヒドロキシ-2-ブチニルトリメチルアンモニウムクロリドと3-クロロフェニルイソシアネートの調製から始まります。

反応条件: 4-ヒドロキシ-2-ブチニルトリメチルアンモニウムクロリドは、ジクロロメタンなどの適切な溶媒の存在下、制御された温度条件で3-クロロフェニルイソシアネートと反応させます。

生成物の単離: 反応混合物は、次にカラムクロマトグラフィーなどの技術を使用して精製され、目的の生成物であるMcN-A-343が単離されます

McN-A-343の工業生産方法は広く文書化されていませんが、実験室合成方法は、生産プロセスを拡大するための基礎を提供します。

化学反応の分析

McN-A-343は、以下を含むさまざまな化学反応を起こします。

酸化: McN-A-343は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: この化合物は、還元反応を起こすこともできますが、これらの反応の特定の条件と試薬はあまり報告されていません。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究への応用

McN-A-343は、以下を含む幅広い科学的研究への応用があります。

科学的研究の応用

Muscarinic Receptor Agonism

McNA343 has been extensively studied for its role as a muscarinic receptor agonist. It demonstrates selectivity towards the M1 receptor subtype, which is significant in various physiological processes. Research indicates that this compound acts as a full agonist at M2 receptors but shows varied effects across different tissues and receptor subtypes:

- M1 Receptor Activity : this compound has been shown to selectively stimulate M1 receptors, leading to enhanced neuronal signaling and potential therapeutic effects in cognitive disorders .

- M2 Receptor Effects : In guinea-pig isolated taenia caeci, this compound exhibited full agonistic activity at M2 receptors, indicating its potential in modulating gastrointestinal motility .

Inhibition of Colon Cancer Cell Proliferation

Recent studies have highlighted the utility of this compound in cancer research, particularly its inhibitory effects on colon cancer cell proliferation:

- Mechanism of Action : this compound selectively activates M1 receptors in human colon cancer cell lines (e.g., H508), leading to a significant reduction in cell proliferation. The compound was shown to decrease cell growth in a dose-dependent manner, with an IC50 value of approximately 136.8 µM .

- Comparative Potency : In comparative studies, another M1 selective agonist, xanomeline, was found to be more potent than this compound in inhibiting cell proliferation, suggesting that while this compound is effective, there are more potent alternatives available for therapeutic use .

Competitive Inhibition Studies

Research has delved into the interaction dynamics of this compound with muscarinic receptors:

- Receptor Interaction : Studies indicate that this compound acts competitively at the orthosteric site on the M1 muscarinic receptor. It inhibits the alkylation of the receptor by acetylcholine mustard (AChM), demonstrating competitive behavior against irreversible ligands .

- Allosteric Modulation : The compound's interaction with muscarinic receptors may also involve allosteric modulation, as evidenced by its differential effects in various tissues .

Summary Table of Key Findings

Case Study on Cancer Cell Lines

In a controlled laboratory setting, H508 human colon cancer cells were treated with varying concentrations of this compound to assess its effects on proliferation:

- Experimental Design : Cells were incubated with this compound over several days, followed by assessment of cell viability through standard assays.

- Results : A clear dose-dependent reduction in cell proliferation was observed, supporting the hypothesis that M1 receptor activation can inhibit cancer cell growth effectively .

Neuropharmacological Studies

This compound's impact on cognitive functions has been investigated using animal models:

- Methodology : Behavioral assays were conducted to evaluate memory and learning capabilities post-treatment with this compound.

- Findings : Enhanced cognitive performance was noted in models treated with this compound compared to controls, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .

作用機序

McN-A-343は、ムスカリンM1受容体に選択的に結合することによって効果を発揮します。 これは、5つのムスカリンアセチルコリン受容体サブタイプのすべてで同様の親和性を持つ部分アゴニストとして作用しますが、その相対的な選択性は、M1およびM4サブタイプでのより高い効力によるものです . この化合物は、M2受容体上のアロステリック部位にも結合することができ、それを「ビトピックアゴニスト」にします . さらに、McN-A-343は、ニコチン性アセチルコリン受容体の活性化とセロトニン受容体の拮抗作用を含む、非ムスカリン作用を持っています .

類似の化合物との比較

McN-A-343は、ムスカリンM1受容体の選択的な刺激においてユニークです。類似の化合物には以下が含まれます。

ピロカルピン: β-アレスチン2の動員を優先的に促進するムスカリン受容体アゴニスト.

キサノメリン: Gαqの動員を優先する別のムスカリン受容体アゴニスト.

イペロキソ: Gαqの動員を優先するムスカリン受容体アゴニスト.

これらの化合物と比較して、McN-A-343のビトピックアゴニストとしてのユニークな能力と、M1受容体でのより高い効力は、薬理学的研究において貴重なツールになります。

類似化合物との比較

McN-A-343 is unique in its selective stimulation of muscarinic M1 receptors. Similar compounds include:

Pilocarpine: A muscarinic receptor agonist that preferentially promotes the recruitment of β-arrestin2.

Xanomeline: Another muscarinic receptor agonist with a preference for the recruitment of Gαq.

Iperoxo: A muscarinic receptor agonist that also exhibits a preference for the recruitment of Gαq.

Compared to these compounds, McN-A-343’s unique ability to act as a bitopic agonist and its higher efficacy at M1 receptors make it a valuable tool in pharmacological research.

生物活性

McNA343, a muscarinic receptor agonist, has been extensively studied for its biological activity, particularly in relation to the M1 muscarinic receptor subtype. This article synthesizes findings from diverse research studies to elucidate the compound's pharmacological profile, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (4-(trimethyl-amino)-2-butynyl N-(3-chlorophenyl)carbamate) is characterized by its selective agonistic activity at muscarinic receptors, particularly M1 and M4 subtypes. Its quaternary ammonium structure limits central nervous system penetration, leading to peripheral effects such as increased blood pressure and heart rate without significant central effects .

The mechanism of action of this compound involves selective activation of muscarinic receptors, which influences various physiological responses. The compound exhibits:

- Partial Agonism : It acts as a partial agonist across all five muscarinic receptor subtypes but shows higher efficacy at M1 and M4 receptors .

- Competitive Inhibition : Studies indicate that this compound can competitively inhibit the alkylation of M1 receptors by other ligands, suggesting it interacts at the orthosteric site .

Biological Activity in Cancer Research

Recent studies have explored the effects of this compound on human colon cancer cell lines, notably H508 and HCT116. The findings are summarized in the following table:

| Cell Line | M1 Receptor Expression | EC50 (µM) | Effect on Proliferation |

|---|---|---|---|

| H508 | Low | 136.8 | Inhibition |

| HT-29 | Low | 548.1 | Inhibition |

| HCT116 | High | 7.89 | Strong inhibition |

Key Findings:

- Inhibition of Cell Proliferation : this compound treatment resulted in a dose-dependent reduction in cell proliferation across different colon cancer cell lines. Notably, HCT116 cells, which express higher levels of M1 receptors, showed significantly greater sensitivity to this compound compared to H508 and HT-29 cells .

- Reversibility : The anti-proliferative effects were reversible upon removal of the compound, indicating that the action is not due to cytotoxicity but rather specific receptor activation .

Additional Pharmacological Effects

Beyond its action on muscarinic receptors, this compound has shown interaction with other receptor systems:

- Nicotinic Acetylcholine Receptors : It activates certain nicotinic receptors, contributing to its complex pharmacological profile .

- Serotonin Receptor Antagonism : The compound also exhibits antagonistic properties against serotonin 5-HT₃ and 5-HT₄ receptors .

Case Studies

A notable case study involved the application of this compound in experimental models to assess its potential for managing conditions linked to cholinergic dysfunction. The compound's selective action at M1 receptors makes it a candidate for further exploration in treating cognitive impairments associated with Alzheimer's disease.

特性

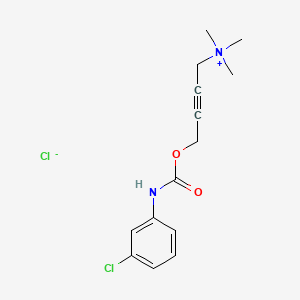

IUPAC Name |

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFZFEJJLNLOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203532 | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55-45-8 | |

| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。